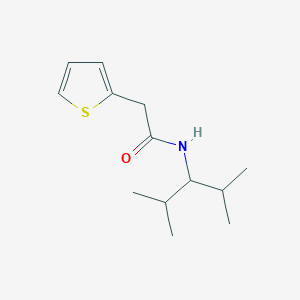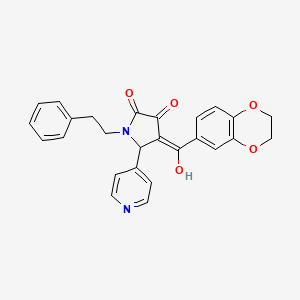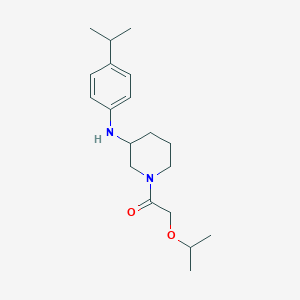
N-isopropyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide, also known as Compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
N-isopropyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide X exerts its effects through the inhibition of various enzymes and signaling pathways involved in cell growth, survival, and differentiation. Specifically, it has been shown to inhibit the activity of protein kinase B (Akt), which plays a critical role in regulating cell proliferation and survival. Additionally, this compound X has been found to modulate the activity of various ion channels and receptors, including the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
This compound X has been shown to have a wide range of biochemical and physiological effects, including reducing oxidative stress and inflammation, inhibiting cell proliferation and survival, and modulating ion channel and receptor activity. Additionally, it has been found to have a neuroprotective effect by reducing the damage caused by ischemia and traumatic brain injury.
実験室実験の利点と制限
One of the main advantages of using N-isopropyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide X in lab experiments is its high potency and selectivity, which allows for a more precise and targeted approach to studying various biological processes. Additionally, its well-established synthesis method and availability make it a readily accessible tool for researchers. However, one limitation of using this compound X is its potential off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-isopropyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide X, including the development of new derivatives with improved efficacy and safety profiles, the investigation of its potential applications in other fields, such as immunology and infectious diseases, and the elucidation of its molecular mechanism of action. Additionally, further studies are needed to fully understand the potential advantages and limitations of using this compound X in lab experiments and clinical settings.
In conclusion, this compound X is a promising chemical compound with a wide range of potential applications in various fields. Its well-established synthesis method, high potency and selectivity, and established safety profile make it a valuable tool for scientific research. Further studies are needed to fully elucidate its molecular mechanism of action and potential applications in other fields.
合成法
N-isopropyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide X can be synthesized using a multistep process involving the reaction of 4-methylbenzenesulfonyl chloride with piperidine followed by the addition of isopropylamine. The resulting compound is then purified using column chromatography to obtain the final product. This synthesis method has been optimized to produce this compound X in high yields and purity.
科学的研究の応用
N-isopropyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide X has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound X has been shown to have a neuroprotective effect by reducing the damage caused by oxidative stress and inflammation. In cancer research, this compound X has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In drug discovery, this compound X has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
特性
IUPAC Name |
4-methyl-3-piperidin-1-ylsulfonyl-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12(2)17-16(19)14-8-7-13(3)15(11-14)22(20,21)18-9-5-4-6-10-18/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEXQQONINEDPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C)C)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(2-fluoro-4-methylphenyl)-N~2~-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]glycinamide](/img/structure/B5319214.png)

![N-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]valine](/img/structure/B5319229.png)
![5-bromo-2-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5319240.png)
![4-(4-methylphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5319245.png)

![(3aS*,6aS*)-2-allyl-1-oxo-5-[3-(2-thienyl)propanoyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5319264.png)
![N-(4-chlorobenzyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5319282.png)
![2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5319291.png)
![3-allyl-5-{3-[3-(2,6-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5319303.png)
![1'-(3-methoxybenzyl)-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5319311.png)
![3-[4-(5-{[methoxy(phenyl)acetyl]amino}-1H-pyrazol-1-yl)piperidin-1-yl]propanamide](/img/structure/B5319319.png)

![ethyl 2-(4,5-dimethoxy-2-nitrobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5319333.png)